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Compound of Interest

3-Formyl-5-
Compound Name:
isopropoxyphenylboronic acid

Cat. No. B1340251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral and analytical characterization of
substituted phenylboronic acids, a critical class of compounds in organic synthesis and drug
discovery. Due to the limited availability of a complete public dataset for 3-Formyl-5-
isopropoxyphenylboronic acid, this document utilizes data from a closely related analogue,
3-isopropoxyphenylboronic acid catechol ester, to illustrate the characterization process. The
methodologies and data interpretation are broadly applicable to the target molecule and its
derivatives.

Introduction to Phenylboronic Acids

Phenylboronic acids are versatile reagents, most notably utilized in Suzuki-Miyaura cross-
coupling reactions to form carbon-carbon bonds. The presence of multiple functional groups,
such as the formyl (-CHO) and isopropoxy (-OCH(CHs)2) moieties on the phenyl ring, offers a
rich chemical scaffold for the synthesis of complex molecules and active pharmaceutical
ingredients. A thorough spectroscopic characterization is paramount to confirm the structure
and purity of these compounds.

Spectral Data Analysis
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The following sections present the spectral data for 3-isopropoxyphenylboronic acid catechol
ester, a compound that shares the core isopropoxyphenylboronic acid structure with the target
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules.

IH NMR (Proton NMR) Data

The *H NMR spectrum provides information on the number of different types of protons and
their neighboring environments.

. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assighment
(3) ppm
Hz
7.64 d 7.0 1H Aromatic CH
7.60 d 2.0 1H Aromatic CH
7.38 dd 8.0,7.5 1H Aromatic CH
7.30 m 2H Aromatic CH
7.11 m 2H Aromatic CH
7.09 ddd 8.0,25,1.0 1H Aromatic CH
4.64 septet 6.0 1H -OCH(CHs)2
1.37 d 6.0 6H -OCH(CHs)2

Solvent: CDClIs, Frequency: 500 MHz
13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the different carbon environments in the
molecule.
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Chemical Shift (8) ppm Assignment
157.2 Aromatic C-O
145.2 Aromatic C
129.4 Aromatic CH
126.6 Aromatic CH
121.1 Aromatic CH
120.1 Aromatic CH
118.3 Aromatic CH
116.0 Aromatic CH
69.4 -OCH(CH3):2
22.2 -OCH(CHs)2

Solvent: DMSO-ds, Frequency: 125 MHz. Note: The carbon adjacent to boron was not
detected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.
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Wavenumber (cm~?) Assignment

3070 Aromatic C-H stretch

2987, 2973, 2929, 2881 Aliphatic C-H stretch

1567 Aromatic C=C stretch

1471, 1425 Aromatic C=C stretch

1369 C-H bend

1290, 1241, 1216 C-O stretch

1132, 1116, 1064 B-O stretch

997, 970 C-H out-of-plane bend

809, 742, 700 Aromatic C-H out-of-plane bend

Technique: Solid, ATR

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the
molecular weight of a compound, which can be used to determine its elemental composition.

Technique Calculated m/z Found m/z lon

HRMS (APCI-TOF) 255.1187 255.1193 [M+H]* for C15sH1sBOs

Experimental Protocols

The following is a representative synthetic protocol for a related phenylboronic acid derivative.
Synthesis of 3-isopropoxyphenylboronic acid catechol ester[1]

¢ Reaction Setup: To a round-bottom flask, add catechol (1.1 g, 10 mmol), 3-
isopropoxyphenylboronic acid (1.8 g, 10 mmol), magnesium sulfate (150 mg, 1.3 mmol), and
toluene (25 mL).
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o Reflux: Stir the reaction mixture and heat under reflux for 24 hours.

o Workup: After cooling, filter the resulting suspension and evaporate the solvent from the
filtrate using a rotary evaporator.

 Purification: Recrystallize the residue from n-hexane to obtain the final product.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and
characterization of a novel phenylboronic acid derivative.

Workflow for Phenylboronic Acid Derivative Characterization

Synthesis & Purification

Synthesis of Target Molecule

i

Purification (e.g., Recrystallization, Chromatography)

Samplg Prep Sample Prep Sample Prep

Spedtroscopic & Analytical Characterization

NMR Spectroscopy
(H, BC)

Mass Spectrometry Purity Assessment

IR Spectroscopy (HRMS) (e.g., HPLC, Elemental Analysis)

Data Interpretation & Final Structure Confirmation

——— P> Integration of All Spectral Data |<&

Final Structure & Purity Confirmation
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Workflow for Spectroscopic Characterization

This guide provides a framework for the analytical processes involved in the characterization of
3-Formyl-5-isopropoxyphenylboronic acid and its analogues. The provided data and
protocols serve as a practical reference for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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